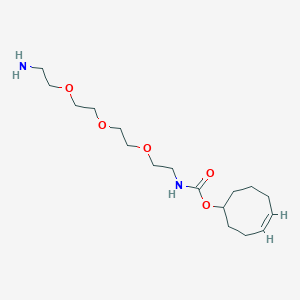

TCO-PEG3-Amine

Description

BenchChem offers high-quality TCO-PEG3-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG3-Amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIOVAPNQNBQKL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Convergence of Stability, Speed, and Specificity in Bioconjugation

An In-Depth Technical Guide to TCO-PEG3-Amine: Principles, Protocols, and Applications

In the intricate landscape of drug development and molecular biology, the ability to selectively and efficiently link molecules is paramount. TCO-PEG3-Amine emerges as a cornerstone reagent in the field of bioorthogonal chemistry, offering a powerful solution for creating stable bioconjugates.[1] It is a heterobifunctional linker meticulously designed with three key components: a highly reactive trans-cyclooctene (TCO) group, a flexible and hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a versatile primary amine (-NH2) for covalent attachment.[2][3]

The central utility of TCO-PEG3-Amine lies in its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[2][4] This "click chemistry" reaction is distinguished by its exceptional speed and selectivity, proceeding rapidly under mild, physiological conditions without the need for cytotoxic copper catalysts.[2][5] These characteristics make it an indispensable tool for applications ranging from the development of antibody-drug conjugates (ADCs) and PROTACs to advanced cellular imaging and diagnostics.[1][6][7] This guide provides a comprehensive technical overview of TCO-PEG3-Amine, from its core mechanism of action to detailed experimental protocols for its application.

Core Properties and Structural Elucidation

Understanding the physicochemical properties of TCO-PEG3-Amine is critical for its successful application, including proper storage, handling, and reaction setup.

| Property | Specification | Source(s) |

| Chemical Formula | C17H32N2O5 or C19H36N2O5 | [1][2][8][9] |

| Molecular Weight | ~344.23 - 372.5 g/mol | [1][2][3][6] |

| CAS Number | 1800507-93-0 | [2][3][6][8] |

| Appearance | Colorless to slightly yellow oil | [1][6][9] |

| Purity | Typically >95% (HPLC) | [2][3][9] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2][3][9][10] |

| Storage Conditions | -20°C, desiccate. Avoid light. | [2][3][9][10] |

| Shipping Conditions | Shipped on dry ice or at ambient temperature. | [9][10] |

Note: Variations in molecular formula and weight can exist between suppliers, often due to differences in the linker structure attached to the core TCO-PEG3-Amine moiety. Researchers should always refer to the certificate of analysis for the specific lot they are using.

A critical consideration is the stability of the TCO group. The strained trans-isomer can slowly convert to the more stable but significantly less reactive cis-cyclooctene (CCO) isomer.[3][11] Therefore, long-term storage is not recommended, and the reagent should be stored under the specified conditions to maximize its shelf-life.[3][11]

The Engine of Bioorthogonality: The TCO-Tetrazine Ligation

The power of TCO-PEG3-Amine is unlocked when it reacts with a tetrazine. This reaction is a cornerstone of modern bioorthogonal chemistry, enabling chemists to "click" molecules together in complex biological environments.[12][13]

Mechanism: Inverse-Electron Demand Diels-Alder Cycloaddition

The reaction is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO acts as the dienophile.[13] The high ring strain of the TCO double bond is the primary driving force, dramatically accelerating the reaction.[13] This process, often referred to as the iEDDA reaction, is one of the fastest bioorthogonal reactions known, with second-order rate constants exceeding 800 M⁻¹s⁻¹.[14] The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[5][14]

Key advantages of this ligation chemistry include:

-

Unprecedented Kinetics : The reaction is often complete within minutes at low micromolar concentrations.[2][14]

-

Biocompatibility : The reaction proceeds efficiently under mild buffer conditions (pH 6.5-7.5) and at physiological temperatures, requiring no cytotoxic catalysts.[2][5]

-

Chemoselectivity : The TCO and tetrazine groups are uniquely reactive with each other and do not interfere with or react with other functional groups found in biological systems, such as amines, thiols, or carboxylates.[2]

Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.

Applications in Drug Development and Research

The versatility of TCO-PEG3-Amine has led to its adoption across numerous high-impact research areas.

-

Antibody-Drug Conjugates (ADCs): TCO-PEG3-Amine can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The amine group can be conjugated to a drug, while the TCO group reacts with a tetrazine-modified antibody.

-

PROTAC Development: It serves as a PEG-based linker for synthesizing PROTACs (Proteolysis Targeting Chimeras).[6][7][15] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7]

-

PET and SPECT Imaging: The extremely fast kinetics are ideal for pre-targeted imaging applications in nuclear medicine.[2][16] A TCO-modified antibody can be administered and allowed to accumulate at a tumor site, followed by a much smaller, rapidly clearing tetrazine-labeled radiotracer for imaging.[16]

-

Fluorescent Imaging and Diagnostics: Fluorophores can be easily conjugated to biomolecules, enabling advanced imaging in living cells and the development of diagnostic assays.[1][2]

-

Surface Modification: It is used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications like biosensors and microarrays.[10]

Experimental Protocols: A Guide to Practical Implementation

The following protocols provide a framework for the two key steps in using TCO-PEG3-Amine: first, attaching it to a biomolecule of interest, and second, conjugating the resulting TCO-labeled molecule to a tetrazine partner.

Protocol 1: Labeling a Protein with TCO-PEG3-Amine via EDC/NHS Chemistry

This protocol describes the labeling of a protein by activating its surface-exposed carboxyl groups (aspartic acid, glutamic acid, C-terminus) and subsequently reacting them with the primary amine of TCO-PEG3-Amine.

Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions and improves coupling efficiency with the amine on the TCO-PEG3 linker.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (e.g., as a 10 mg/mL solution in water, prepared fresh)

-

NHS (e.g., as a 10 mg/mL solution in water, prepared fresh)

-

TCO-PEG3-Amine (dissolved in DMSO or DMF to 10-20 mM)

-

Desalting spin columns

Procedure:

-

Buffer Exchange: Exchange the protein into Activation Buffer (MES, pH 6.0) using a desalting spin column to remove any amine-containing buffers (like Tris or glycine).

-

Activation of Carboxyl Groups: Add a 50- to 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Buffer Exchange (Post-Activation): Immediately remove excess EDC and NHS by buffer exchanging the activated protein into Reaction Buffer (PBS, pH 7.2-7.5) using a new desalting column. This step is critical to prevent unwanted hydrolysis and to raise the pH for efficient amine coupling.

-

Conjugation: Immediately add a 20- to 50-fold molar excess of the TCO-PEG3-Amine solution to the activated protein.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted TCO-PEG3-Amine using a desalting spin column, dialysis, or size-exclusion chromatography (SEC).

-

Characterization: Confirm labeling via mass spectrometry (to observe the mass shift) or by reacting with a tetrazine-fluorophore and measuring fluorescence.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]

- 8. precisepeg.com [precisepeg.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. TCO-C3-PEG3-C3-amine, 2028288-77-7 | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

TCO-PEG3-Amine: An In-depth Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TCO-PEG3-Amine, a heterobifunctional linker that is pivotal in the field of bioconjugation. We will delve into its chemical architecture, physicochemical properties, and the underlying principles of its reactivity. Furthermore, this guide will explore its diverse applications, particularly in the development of antibody-drug conjugates (ADCs), molecular imaging agents, and other targeted therapeutics.

Introduction: The Molecular Blueprint of TCO-PEG3-Amine

TCO-PEG3-Amine is a versatile chemical tool designed for the precise and efficient covalent modification of biomolecules.[1] Its structure is a synergistic combination of three key functional components: a trans-cyclooctene (TCO) group, a triethylene glycol (PEG3) spacer, and a primary amine. This unique architecture makes it an invaluable reagent in modern biotechnology and pharmaceutical research.[1][2]

-

Trans-cyclooctene (TCO): The TCO moiety is a strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.[3][4] Specifically, it participates in inverse-electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine partners.[4][5] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4][5][6]

-

Polyethylene Glycol (PEG) Linker: The PEG3 spacer is a short, hydrophilic chain composed of three ethylene oxide units.[7][8] This flexible linker imparts several beneficial properties to the resulting bioconjugate.[7][8][9] It enhances aqueous solubility, reduces steric hindrance during conjugation, and can improve the pharmacokinetic profile of the final product by increasing its hydrodynamic radius and reducing immunogenicity.[7][9][10]

-

Primary Amine: The terminal amine group provides a reactive handle for conjugation to a variety of functional groups on biomolecules. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC, to form stable amide bonds.[11][12][13]

The strategic combination of these three components in a single molecule allows for a two-step bioconjugation strategy, enabling the precise and stable linkage of diverse molecular entities.

Physicochemical Properties of TCO-PEG3-Amine

A thorough understanding of the physicochemical properties of TCO-PEG3-Amine is crucial for its effective use in experimental design. The following table summarizes key data compiled from various suppliers.

| Property | Value | Source(s) |

| Synonyms | trans-Cyclooctene-PEG3-amine | [1] |

| Molecular Formula | C17H32N2O5 | [5][11][14] |

| Molecular Weight | 344.45 g/mol | [14][15] |

| Appearance | Colorless to slightly yellow oil | [1][12][13] |

| Purity | >95% (HPLC) | [5][11][12][13] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5][11][12][13][16] |

| Storage Conditions | -20°C, desiccated. Shipped on dry ice. | [5][11][12][13][16] |

| CAS Number | 1800507-93-0 | [5][11][14][15] |

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended, and fresh batches may be prepared upon ordering.[11][14]

The Power of Bioorthogonal Chemistry: The TCO-Tetrazine Ligation

The primary utility of TCO-PEG3-Amine lies in its ability to participate in the inverse-electron demand Diels-Alder (IEDDA) reaction with a 1,2,4,5-tetrazine.[4] This bioorthogonal reaction is characterized by its exceptional speed and selectivity, allowing for the formation of a stable covalent bond in complex biological media without interfering with native cellular processes.[4][5][17]

The mechanism proceeds through a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained TCO (dienophile). This initially forms an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), resulting in a stable pyridazine product.[4]

Caption: Mechanism of the TCO-Tetrazine inverse electron-demand Diels-Alder (IEDDA) reaction.

The kinetics of this reaction are remarkably fast, with second-order rate constants on the order of 1 to 2000 M⁻¹s⁻¹, enabling efficient conjugation even at low concentrations of reactants.[18][19]

Applications in Drug Development and Beyond

The unique properties of TCO-PEG3-Amine make it a valuable tool in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.[1][2]

Antibody-Drug Conjugates (ADCs)

TCO-PEG3-Amine is increasingly being used in the synthesis of ADCs, which are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells.[2][20][21] In a typical workflow, the amine group of TCO-PEG3-Amine is first conjugated to a cytotoxic drug. Separately, an antibody is modified with a tetrazine-containing linker. The two components are then "clicked" together via the TCO-tetrazine ligation. This bioorthogonal approach offers several advantages over traditional ADC conjugation methods, including:

-

Site-specific conjugation: Enables precise control over the drug-to-antibody ratio (DAR).

-

Improved homogeneity: Results in a more uniform ADC product.

-

Enhanced stability: The resulting pyridazine linkage is highly stable.

-

Faster reaction times: The rapid kinetics of the IEDDA reaction streamline the manufacturing process.[17]

Molecular Imaging and Diagnostics

In molecular imaging, TCO-PEG3-Amine can be used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting moieties like antibodies or peptides.[1][2][3] This allows for the real-time visualization and tracking of biological processes in living organisms.[3] The bioorthogonal nature of the TCO-tetrazine reaction is particularly advantageous for in vivo applications, as it avoids off-target reactions.[5]

PROTACs and Other Bioconjugates

TCO-PEG3-Amine also serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][22][23] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG3 linker in TCO-PEG3-Amine provides the necessary spacing and flexibility for the two ends of the PROTAC to bind to their respective targets.

Experimental Protocol: Conjugation of TCO-PEG3-Amine to a Protein

This protocol provides a general guideline for the conjugation of TCO-PEG3-Amine to a protein containing accessible lysine residues via its primary amine.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG3-Amine

-

NHS ester crosslinker (e.g., NHS-PEG4-acid)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Desalting columns

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation:

-

Buffer exchange the protein into the reaction buffer to a final concentration of 1-5 mg/mL.

-

-

Activation of Carboxylic Acid (if starting with a carboxylated linker):

-

Dissolve the NHS-PEG4-acid linker in anhydrous DMSO to a concentration of 10-20 mM.

-

In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in the reaction buffer.

-

Add a 10- to 20-fold molar excess of the activated linker to the protein solution.

-

-

Conjugation of TCO-PEG3-Amine to the Linker:

-

Dissolve TCO-PEG3-Amine in anhydrous DMSO to a concentration of 10-20 mM.

-

Add a 1.5- to 3-fold molar excess of the TCO-PEG3-Amine solution to the activated linker-protein mixture.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the TCO-modified Protein:

-

Remove excess, unreacted TCO-PEG3-Amine and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the purified TCO-modified protein using a BCA or Bradford assay.

-

The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the TCO-modified protein with a tetrazine-functionalized fluorescent dye and measuring the absorbance.

-

Caption: A generalized experimental workflow for protein modification with TCO-PEG3-Amine.

Troubleshooting and Optimization

-

Low Conjugation Efficiency:

-

Cause: Inefficient activation of the carboxylic acid or insufficient molar excess of reagents.

-

Solution: Increase the molar excess of the activating agents (EDC/Sulfo-NHS) and the TCO-PEG3-Amine. Ensure all reagents are fresh and anhydrous where specified. Optimize the reaction pH.

-

-

Protein Precipitation:

-

Cause: High concentration of organic solvent (DMSO or DMF) or protein instability under reaction conditions.

-

Solution: Keep the final concentration of the organic solvent below 10% (v/v).[24] If protein solubility is an issue, consider using a more water-soluble crosslinker.

-

-

Non-specific Binding:

-

Cause: Side reactions of the activated ester.

-

Solution: Ensure the reaction is performed at the optimal pH (typically 7.2-7.5 for NHS esters). Quench the reaction promptly.

-

-

Inactivation of TCO:

Conclusion

TCO-PEG3-Amine is a powerful and versatile heterobifunctional linker that has become an indispensable tool in bioconjugation. Its unique combination of a highly reactive TCO group, a solubilizing PEG spacer, and a versatile amine handle enables the efficient and precise construction of complex biomolecular architectures. The bioorthogonal nature of the TCO-tetrazine ligation provides a significant advantage for applications in complex biological systems. As research in targeted therapeutics, diagnostics, and chemical biology continues to advance, the demand for sophisticated and reliable bioconjugation reagents like TCO-PEG3-Amine is certain to grow.

References

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

-

Chemsrc. (2025, December 10). TCO-PEG3-amine | CAS#:1800507-93-0. [Link]

-

Devaraj, N. K., et al. (2015). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC. [Link]

-

Interchim. (n.d.). TCO-PEG3-Maleimide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. purepeg.com [purepeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. TCO Linkers | TCO Reagents | Conju-Probe [conju-probe.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. chempep.com [chempep.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 14. precisepeg.com [precisepeg.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. interchim.fr [interchim.fr]

- 25. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Bioorthogonal Conjugation: The Chemical Mechanism of Action and Application of TCO-PEG3-Amine

Executive Summary

By combining a nucleophilic primary amine, a hydrophilic polyethylene glycol (PEG) spacer, and a highly strained trans-cyclooctene (TCO) moiety, this reagent enables researchers to functionalize target molecules and subsequently link them via the fastest known bioorthogonal reaction: the Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition .

Molecular Architecture: The "Why" Behind the Structure

As an application scientist, it is critical to understand that every structural component of TCO-PEG3-Amine serves a distinct physical chemistry purpose.

-

The Primary Amine (-NH₂): The Nucleophilic Anchor. The terminal primary amine provides a highly reactive nucleophile designed to target electrophiles. It is most commonly used to attack activated carboxylic acids (such as NHS esters or EDC-activated carboxyls) on proteins, peptides, or nanoparticle surfaces, forming a stable amide bond .

-

The PEG3 Spacer: The Hydrodynamic Buffer. Steric hindrance is the enemy of click chemistry. The inclusion of three polyethylene glycol units (PEG3) provides a critical hydrodynamic buffer. It imparts aqueous solubility to the linker—preventing the aggregation of modified hydrophobic biomolecules—and extends the TCO group away from the biomolecule's surface . This flexible standoff distance ensures that the bulky TCO moiety does not interfere with the protein's native folding while remaining fully accessible to incoming tetrazine partners.

-

trans-Cyclooctene (TCO): The Bioorthogonal Engine. TCO is a highly strained alkene. The trans-geometry forces the eight-membered ring into a conformation with immense ring strain (~16.7 kcal/mol). This strain significantly elevates the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), making it an exceptionally reactive dienophile .

The IEDDA Mechanism of Action

The conjugation between TCO and a tetrazine (Tz) partner operates via an Inverse Electron-Demand Diels-Alder (IEDDA) mechanism . In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. IEDDA reverses this polarity. The electron-rich TCO (high HOMO) reacts with the electron-deficient tetrazine (low LUMO).

The reaction proceeds through a [4+2] bicyclic intermediate, which rapidly undergoes an irreversible retro-Diels-Alder step. This secondary step releases nitrogen gas (N₂) as the sole byproduct, thermodynamically driving the reaction to completion and yielding a highly stable dihydropyridazine covalent linkage [[1]]([Link]).

Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Kinetic Superiority: Quantitative Reaction Dynamics

The primary reason researchers select TCO-PEG3-Amine over other click chemistry reagents (like alkynes or DBCO) is its unprecedented reaction kinetics. The IEDDA reaction between TCO and tetrazine is the fastest known bioorthogonal ligation, allowing for efficient conjugation at sub-micromolar concentrations in living systems without the need for toxic copper catalysts .

Table 1: Quantitative Comparison of Bioorthogonal Click Reactions

| Reaction Type | Reagents | Catalyst Required | 2nd Order Rate Constant (M⁻¹s⁻¹) | Byproducts | Biocompatibility |

| CuAAC | Azide + Alkyne | Yes (Copper) | 10 - 100 | None | Low (In vivo toxicity) |

| SPAAC | Azide + DBCO | No | 0.1 - 1 | None | High |

| IEDDA | Tetrazine + Norbornene | No | 1 - 10 | N₂ Gas | High |

| IEDDA | Tetrazine + TCO | No | 1,000 - 100,000 | N₂ Gas | Very High |

(Data synthesized from standard bioorthogonal kinetic benchmarks )

Application Workflows & Self-Validating Protocols

To ensure scientific integrity, bioconjugation workflows must be designed with built-in validation mechanisms. Below is a self-validating, two-phase protocol for utilizing TCO-PEG3-Amine.

Protocol Phase 1: EDC/NHS Activation and TCO Functionalization

Objective: Attach TCO-PEG3-Amine to a carboxylated target (e.g., a functionalized nanoparticle).

Causality & Rationale: We utilize a two-step EDC/NHS activation rather than direct coupling. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Adding NHS converts this into a semi-stable amine-reactive NHS ester. This prevents the primary amine of our linker from simply forming an ionic salt with the carboxylate, and prevents EDC from crosslinking the target molecules with themselves.

-

Activation: Suspend the carboxylated target in an acidic buffer (e.g., MES buffer, pH 6.0). Why pH 6.0? EDC is most efficient at slightly acidic pH.

-

Esterification: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.

-

Coupling: Raise the pH to 7.4 using PBS. Add a 5-fold molar excess of TCO-PEG3-Amine . Why pH 7.4? Primary amines are protonated at acidic pH; raising the pH ensures the amine is in its nucleophilic, unprotonated state.

-

Purification: Remove unreacted linker via size exclusion chromatography (SEC) or dialysis.

Protocol Phase 2: Catalyst-Free IEDDA Ligation and Self-Validation

Objective: React the TCO-functionalized target with a tetrazine-bearing fluorophore or biomolecule.

Causality & Rationale: The IEDDA reaction requires no catalysts or reducing agents, preserving the structural integrity of sensitive biomolecules .

-

Reaction Setup: Mix the TCO-functionalized target with the Tetrazine-tagged partner in PBS (pH 7.4) at room temperature.

-

Self-Validation (Spectrophotometric QC): Tetrazines possess a characteristic absorption peak at ~520 nm , giving them a distinct pink/red color . As the IEDDA reaction proceeds and the tetrazine is consumed to form the dihydropyridazine linkage, this 520 nm peak disappears.

-

Monitoring: Place the reaction in a UV-Vis spectrophotometer. By monitoring the real-time decay of absorbance at 520 nm, you can visually and quantitatively validate that the click chemistry has successfully occurred without needing complex mass spectrometry.

Workflow of TCO-PEG3-Amine bioconjugation via EDC/NHS coupling and IEDDA.

References

-

Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519.[Link]

Sources

The Architect’s Guide to TCO-PEG3-Amine: Mastering Inverse Electron-Demand Diels-Alder (IEDDA) in Bioorthogonal Chemistry

Bioorthogonal chemistry has fundamentally redefined how researchers interrogate complex biological systems, allowing for the covalent modification of biomolecules in living organisms without interfering with native biochemical processes. At the absolute forefront of this field is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. For drug development professionals and molecular biologists transitioning into advanced bioconjugation, TCO-PEG3-Amine serves as the foundational building block.

This technical whitepaper deconstructs the mechanistic logic, strategic design, and experimental causality behind using TCO-PEG3-Amine, providing a self-validating framework for synthesizing ultra-fast bioorthogonal probes.

Strategic Design: Deconstructing TCO-PEG3-Amine

To successfully deploy a bioconjugation reagent, one must first understand the thermodynamic and kinetic purpose of its structural domains. TCO-PEG3-Amine (Molecular Weight: 344.23 g/mol ) is a heterobifunctional linker engineered to bridge traditional amine-reactive chemistry with advanced 1[1].

-

The Warhead (trans-Cyclooctene): The 8-membered TCO ring possesses immense ring strain (~16.7 kcal/mol), forcing the double bond into a highly distorted "crown" conformation. This distortion elevates the Highest Occupied Molecular Orbital (HOMO) energy of the dienophile, allowing it to react with the low Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient tetrazine at 2[2].

-

The Spacer (PEG3): A 3-unit polyethylene glycol chain provides a critical ~12 Å hydrophilic buffer. This specific length is the thermodynamic sweet spot: it is long enough to prevent the bulky TCO ring from sterically hindering the amine's conjugation to a target, yet short enough to avoid altering the in vivo pharmacokinetics of the modified drug. Furthermore, it prevents the hydrophobic TCO moiety from 1[1].

-

The Conjugation Handle (Primary Amine): The terminal -NH₂ acts as a potent nucleophile. At a slightly basic pH (8.0–8.5), a significant fraction of the amine is unprotonated, allowing it to rapidly attack electrophilic centers such as .

Structural deconstruction of TCO-PEG3-Amine and its functional domains.

The Kinetic Advantage: Why IEDDA Dominates

When designing a bioconjugation strategy, reaction kinetics dictate success—especially at the low concentrations native to biological systems. The IEDDA reaction between TCO and tetrazine is driven to irreversible completion by the 3[3]. As shown in the table below, IEDDA outperforms legacy click chemistries by orders of magnitude, enabling labeling in seconds rather than hours.

Table 1: Quantitative Comparison of Bioorthogonal Modalities

| Reaction Type | Reagents | 2nd Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Primary Byproducts |

| CuAAC | Terminal Alkyne + Azide (Cu⁺) | 10 to 100 | Low (Copper toxicity) | None |

| SPAAC | Cyclooctyne (e.g., DBCO) + Azide | 0.1 to 1 | High (No catalyst) | None |

| IEDDA | trans-Cyclooctene + Tetrazine | 1,000 to >1,000,000 | Excellent (In vivo compatible) | Nitrogen Gas (N₂) |

Data synthesized from 4[4] and 5[5].

Inverse Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Workflow: Causality in Conjugation

A common application for TCO-PEG3-Amine is the synthesis of a pretargeted probe by conjugating it to an NHS-ester activated payload (e.g., a therapeutic small molecule, fluorophore, or nanoparticle). Success in this protocol relies entirely on controlling competing kinetic pathways—specifically, maximizing amine nucleophilicity while minimizing NHS-ester hydrolysis.

Protocol: Synthesis and Validation of a TCO-Functionalized Payload

Step 1: Reagent Preparation (The Anhydrous Imperative)

-

Action: Dissolve the NHS-ester payload in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Separately, dissolve TCO-PEG3-Amine in anhydrous DMSO.

-

Causality: NHS esters are highly susceptible to nucleophilic attack by water. Atmospheric moisture will rapidly 6[6]. Maintaining an anhydrous environment prior to the reaction is non-negotiable.

Step 2: The Conjugation Reaction (Kinetic Control)

-

Action: Prepare a reaction buffer of 0.1 M Sodium Bicarbonate (NaHCO₃) or Sodium Borate, pH 8.3–8.5. Add the NHS-ester payload to the buffer, immediately followed by a 5- to 10-fold molar excess of TCO-PEG3-Amine. Incubate for 2 hours at room temperature, protected from light.

-

Causality: The primary amine of the PEG3 linker must be deprotonated to act as a nucleophile. A between amine reactivity and the competing hydrolysis of the NHS ester. The molar excess of TCO-PEG3-Amine drives the bimolecular reaction forward under pseudo-first-order kinetics. Furthermore, TCO is photosensitive; UV exposure can cause it to 3[3].

Step 3: Quenching (Preventing Off-Target Effects)

-

Action: Add 1M Tris-HCl (pH 8.0) to a final concentration of 100 mM and incubate for 15 minutes.

-

Causality: Tris contains a highly reactive primary amine that7[7]. This prevents the payload from cross-reacting with biological targets (like lysine residues on off-target proteins) downstream.

Step 4: Purification & Self-Validation (E-E-A-T Standard) A protocol is only as reliable as its validation. Do not proceed to in vivo or in vitro tetrazine ligation without confirming the success of your TCO conjugation.

-

Purification: Remove excess TCO-PEG3-Amine and Tris-quenched byproducts using Size Exclusion Chromatography (SEC) or HPLC.

-

Validation Method A (Mass Spectrometry): Analyze the purified fraction via LC-MS or MALDI-TOF. You must observe a mass shift corresponding to the covalent addition. The expected mass is: Mass(Payload) + 344.23 Da (TCO-PEG3-Amine) - 115.09 Da (NHS leaving group)[7].

-

Validation Method B (Spectrophotometric Titration): React a small aliquot of your purified conjugate with a known concentration of a Tetrazine-dye. The instantaneous loss of the tetrazine's characteristic absorption peak (~520 nm, turning from pink to colorless) serves as a visual and spectrophotometric confirmation of an active, non-isomerized TCO warhead.

References

-

TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation Source: Conju-Probe URL: 1

-

Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs Source: National Institutes of Health (NIH) URL: 8

-

Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications Source: Università degli Studi di Trieste URL: 5

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications Source: MDPI URL:3

-

Validating TCO-PEG3-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry Analysis Source: Benchchem URL: 7

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off Source: American Chemical Society (ACS) URL: 4

-

Antibody conjugation by NHS-esters Protocol Source: Fürth Lab URL: 6

-

trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling Source: National Institutes of Health (NIH) URL: 2

-

Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides Source: Sigma Aldrich URL:

Sources

- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. moodle2.units.it [moodle2.units.it]

- 6. furthlab.xyz [furthlab.xyz]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Trans-Cyclooctene (TCO) Linkers in Drug Discovery: A Mechanistic and Practical Guide

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed drug discovery, enabling the precise manipulation of biomolecules in complex physiological environments without interfering with native biological processes. At the forefront of this revolution is the inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and 1,2,4,5-tetrazine (Tz).

Prized for its unprecedented reaction kinetics—often exceeding

Mechanistic Foundations: The Causality of IEDDA Kinetics

To leverage TCO effectively, one must understand why it reacts so rapidly. The IEDDA reaction is a [4+2] cycloaddition where the standard electronic roles are reversed: an electron-deficient diene (tetrazine) reacts with an electron-rich dienophile (TCO) [2].

The reaction rate is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the TCO.

-

Tetrazine Tuning (LUMO Lowering): Introducing electron-withdrawing groups (e.g., 2-pyridyl) to the tetrazine lowers its LUMO, accelerating the reaction.

-

TCO Tuning (HOMO Raising via Strain): The trans double bond in an 8-membered ring introduces massive ring strain (~16.7 kcal/mol). This strain raises the HOMO energy of the alkene, narrowing the HOMO-LUMO gap. Furthermore, the "crown" conformation of TCO exposes the

-orbital, minimizing steric hindrance during the transition state [2].

IEDDA reaction pathway: TCO and Tetrazine to Dihydropyridazine.

Isomeric Causality: Axial vs. Equatorial TCO

When synthesizing TCO-payloads, stereochemistry is critical. The axial isomer of TCO reacts approximately 150 times faster than the equatorial isomer [3]. The steric relief achieved during the transition state of the axial isomer, combined with optimal orbital overlap, drives this kinetic superiority.

Quantitative Kinetic Comparison

The table below summarizes how structural modifications dictate the second-order rate constant (

| Dienophile | Tetrazine Partner | Mechanistic Causality | |

| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 2 | Baseline reference; moderate ring strain. |

| Equatorial TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~1,000 - 3,000 | High ring strain, but sub-optimal steric profile. |

| Axial TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 - 200,000 | Optimized orbital overlap and steric relief [2]. |

| Strained TCO (s-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | > 3,000,000 | Fused cyclopropane ring drastically maximizes strain [4]. |

Advanced Applications: "Click-to-Release" Prodrugs

While standard IEDDA is used for stable ligations (e.g., attaching a fluorophore to an antibody), the click-to-release strategy is revolutionizing targeted drug delivery. This approach allows a prodrug to be unmasked locally at the tumor site, minimizing systemic toxicity [5].

The Mechanism:

If a carbamate-linked drug is attached to the allylic position of a TCO, the initial IEDDA cycloaddition yields a 4,5-dihydropyridazine. This intermediate rapidly tautomerizes to a 2,5-dihydropyridazine, which triggers a spontaneous 1,4-elimination cascade. The carbamate bond is cleaved, releasing CO

Click-to-release prodrug activation via IEDDA and 1,4-elimination.

Experimental Methodology: Self-Validating TCO-NHS Ester Conjugation

To deploy TCO in a biological system, it must first be conjugated to a targeting vector, typically a monoclonal antibody (mAb). The most robust method utilizes TCO-PEG-NHS esters to target primary amines (lysine residues) on the antibody [7].

A common failure point in bioconjugation is "blind" processing—executing steps without verifying intermediate success. The following protocol is designed as a self-validating system , ensuring that both the chemical integrity of the NHS ester and the biological integrity of the antibody are preserved.

Workflow Diagram

Step-by-step workflow for TCO-NHS ester antibody conjugation.

Step-by-Step Protocol

Step 1: Antibody Preparation (The Causality of pH and Buffer)

-

Action: Buffer exchange the antibody (2-5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5 using an Amicon Ultra 30K spin filter [8].

-

Causality: NHS esters react exclusively with unprotonated primary amines. At physiological pH (7.4), most lysines are protonated. Raising the pH to 8.3–8.5 shifts the equilibrium, exposing the nucleophilic amine. Furthermore, storage buffers containing Tris or Glycine must be rigorously removed, as these free amines will competitively consume the NHS ester.

Step 2: TCO-NHS Ester Preparation (The Causality of Hydrolysis)

-

Action: Equilibrate the TCO-PEG4-NHS ester vial to room temperature for 20 minutes before opening. Dissolve in anhydrous DMSO or DMF to a concentration of 10 mM [7].

-

Causality: NHS esters are highly susceptible to moisture-induced hydrolysis. Opening a cold vial causes condensation, instantly destroying the reagent. Anhydrous DMSO ensures the ester remains intact until introduced to the aqueous antibody solution.

Step 3: Conjugation Reaction

-

Action: Add the TCO-NHS ester to the antibody solution at a 10-to-1 molar excess (Ester:Antibody). Vortex gently and incubate for 1–2 hours at room temperature in the dark [8].

-

Causality: A 10-fold excess typically yields a Degree of Labeling (DOL) of 2 to 4 TCO moieties per antibody, which is optimal. Higher ratios risk over-labeling, which can induce antibody aggregation or mask the antigen-binding region (CDRs).

Step 4: Quenching and Purification

-

Action: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench unreacted NHS esters. Purify the conjugate using a Zeba Spin Desalting Column (40K MWCO) pre-equilibrated with 1X PBS [8].

-

Causality: Tris contains a highly reactive primary amine that scavenges residual NHS ester, preventing further modification of the antibody during the purification phase.

Step 5: Self-Validation (Degree of Labeling)

-

Action: Measure the final antibody concentration via NanoDrop (A280). To validate TCO incorporation, react a 5

g aliquot of the purified conjugate with a known excess of a fluorescent tetrazine (e.g., Tz-Cy5) for 30 minutes. Measure the fluorescence/absorbance to calculate the exact number of TCOs per antibody. -

Causality: Without this step, you are assuming the chemistry worked. By utilizing the ultra-fast IEDDA reaction with a fluorescent probe, you create a self-validating feedback loop that confirms both the presence and the biological availability of the TCO linkers before proceeding to expensive in vivo models.

Conclusion

The integration of TCO linkers into drug discovery pipelines represents a paradigm shift in how we approach targeted therapeutics. By understanding the causal mechanisms behind ring strain, orbital overlap, and tautomerization-driven elimination, scientists can rationally design highly specific, bioorthogonal systems. Whether engineering the next generation of pre-targeted radioimmunotherapies or localized click-to-release prodrugs, mastering TCO chemistry is an indispensable skill for the modern bioconjugation scientist.

References

-

Ravasco, J. et al. "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs." NIH PMC. Available at:[Link]

-

D-NB.info. "A computational model to predict the Diels–Alder reactivity of aryl/alkyl-substituted tetrazines." D-NB. Available at: [Link]

-

MDPI. "Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs." MDPI. Available at: [Link]

-

ChemRxiv. "Click-to-release for controlled immune cell activation: tumor-targeted unmasking of an IL12 prodrug." ChemRxiv. Available at: [Link]

-

Fürth Lab. "This protocol outlines antibody conjugation by NHS-esters." Fürth Lab. Available at: [Link]

Methodological & Application

Advanced Site-Specific Antibody Labeling with TCO-PEG3-Amine: A Comprehensive Guide for Bioorthogonal Conjugation

Executive Summary & Mechanistic Rationale

TCO-PEG3-Amine is a highly reactive, bifunctional crosslinker designed for inverse electron demand Diels-Alder (IEDDA) click chemistry[1]. It features a trans-cyclooctene (TCO) moiety that reacts with tetrazines at unmatched kinetic speeds, a hydrophilic PEG3 spacer to prevent aggregation, and a primary amine for covalent attachment to biomolecules[2].

While traditional antibody bioconjugation relies on non-specific NHS-ester labeling of surface lysines, this random approach yields highly heterogeneous mixtures and risks modifying the antigen-binding (Fab) region, leading to a loss of immunoreactivity. To achieve professional-grade, site-specific conjugation, the primary amine of TCO-PEG3-Amine must be strategically targeted to the Fc region. This guide details the two premier methodologies for achieving this: Carbohydrate-Directed Reductive Amination and Microbial Transglutaminase (mTGase) Enzymatic Conjugation .

Strategy A: Fc-Glycan Oxidation & Reductive Amination

Antibodies possess conserved N-linked glycans at the N297 residue of the Fc region. By treating the antibody with sodium periodate (NaIO₄), the cis-diols of terminal carbohydrates (such as galactose or sialic acid) are selectively oxidized into reactive aldehydes[3]. The primary amine of TCO-PEG3-Amine then condenses with these aldehydes to form a Schiff base (imine). To create a self-validating and permanent linkage, sodium cyanoborohydride (NaCNBH₃) is introduced to selectively reduce the labile Schiff base into a highly stable secondary amine without over-reducing unreacted aldehydes.

Strategy B: Enzymatic Conjugation via mTGase

Microbial transglutaminase (mTGase) catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine residues and primary amines[4]. Although native IgGs contain numerous glutamines, mTGase exhibits remarkable regioselectivity for a single conserved glutamine (Q295) in the Fc region[5]. Because Q295 is sterically shielded by the adjacent N297 glycan, the antibody must first be deglycosylated using PNGase F[5]. Once exposed, mTGase covalently attaches TCO-PEG3-Amine directly to Q295, yielding a perfectly homogeneous Drug-to-Antibody Ratio (DAR) of exactly 2.0[6].

Visualizing the Workflow

Figure 1: Site-specific TCO-PEG3-Amine conjugation workflows and IEDDA click chemistry.

Experimental Protocols

Protocol A: Site-Specific Fc-Glycan Labeling (Reductive Amination)

This protocol relies on precise pH control to dictate reaction causality. Acidic conditions favor oxidation, while neutral conditions favor amine nucleophilicity.

Step 1: Buffer Exchange

-

Exchange the native IgG (2–5 mg/mL) into 0.1 M Sodium Acetate buffer, pH 5.5.

-

Causality Check: The acidic pH prevents endogenous lysines from forming premature Schiff bases with newly generated aldehydes during the oxidation phase.

Step 2: Periodate Oxidation

-

Prepare a fresh 100 mM solution of Sodium meta-periodate (NaIO₄) in water. Protect from light.

-

Add NaIO₄ to the antibody solution to achieve a final concentration of 10 mM.

-

Incubate for 30 minutes at room temperature in the dark .

-

Causality Check: Light degrades periodate. Restricting the reaction to 30 minutes prevents over-oxidation and cleavage of the protein backbone[3].

Step 3: Quenching & Purification

-

Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to quench unreacted NaIO₄.

-

Purify the aldehyde-functionalized antibody using a Zeba spin desalting column pre-equilibrated with 0.1 M Sodium Phosphate buffer, pH 7.0.

Step 4: Conjugation & Reduction

-

Add a 50-fold molar excess of TCO-PEG3-Amine (dissolved in anhydrous DMSO) to the oxidized antibody.

-

Immediately add Sodium cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM.

-

Incubate for 2 to 4 hours at room temperature.

-

Causality Check: NaCNBH₃ is strictly required because it selectively reduces the Schiff base without reducing unreacted aldehydes to inert alcohols (which NaBH₄ would do), ensuring the structural integrity of the linkage.

Step 5: Final Purification

-

Remove excess reagents via size exclusion chromatography (SEC) or a 30 kDa MWCO spin filter.

Protocol B: Enzymatic Labeling via mTGase

This protocol utilizes enzymatic precision. The self-validating checkpoint is the complete deglycosylation of the antibody prior to mTGase introduction.

Step 1: Deglycosylation (Checkpoint)

-

Incubate the IgG (2–5 mg/mL in PBS, pH 7.4) with PNGase F (approx. 1 U per µg of antibody) at 37°C for 16 hours[5].

-

Validation: Run a small aliquot on an SDS-PAGE gel. A ~3 kDa downward shift of the heavy chain confirms the removal of the N297 glycan, successfully exposing the Q295 residue.

Step 2: Enzymatic Transamidation

-

To the deglycosylated antibody solution, add TCO-PEG3-Amine to achieve an 80-fold molar excess[4].

-

Add microbial transglutaminase (mTGase) at a ratio of 3–5 U per mg of antibody.

-

Incubate at 37°C for 16 to 24 hours.

-

Causality Check: The massive molar excess of the primary amine (TCO-PEG3-Amine) is required to drive the equilibrium of the transamidation reaction forward, preventing the antibody from cross-linking with its own endogenous lysines.

Step 3: Purification

-

Purify the TCO-labeled antibody using Protein A affinity chromatography to completely remove the mTGase enzyme and excess linker[6]. Elute and neutralize immediately.

Quantitative Data & Methodology Comparison

| Parameter | Method A: Fc-Glycan Oxidation & Reductive Amination | Method B: mTGase Enzymatic Conjugation |

| Target Residue | Oxidized cis-diols on Fc-glycans (e.g., Sialic acid) | Exposed Glutamine (Q295) on Fc heavy chain |

| Typical DAR | 2.0 – 4.0 (Dependent on variable glycan structures) | Exactly 2.0 (Highly homogeneous) |

| Reaction Time | ~4 hours (Multiple sequential steps) | ~16–24 hours (Including deglycosylation) |

| Reagent Excess | 50-fold molar excess of TCO-PEG3-Amine | 80-fold molar excess of TCO-PEG3-Amine |

| Optimal pH | pH 5.5 (Oxidation) / pH 7.0 (Conjugation) | pH 7.4 to 8.0 (Physiological conditions) |

| Fab Preservation | Excellent (Strictly localized to Fc carbohydrates) | Excellent (Strictly localized to Q295 in Fc) |

| Primary Advantage | No protein engineering or enzymes required | Unmatched DAR homogeneity and batch consistency |

References

-

BroadPharm. "TCO-PEG3-amine, 1800507-93-0". BroadPharm Product Catalog. Available at:[2]

-

Vector Labs. "TCO-PEG3-Amine". Vector Labs Product Catalog. Available at:[1]

-

Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development". Bioconjugate Chemistry. Available at:[3]

-

Dickgiesser, S., et al. (2019). "Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase". Methods in Molecular Biology. Available at:[6]

-

Tsuchikama, K., et al. (2019). "Transglutaminase-Mediated Conjugations". Methods in Molecular Biology. Available at:[4]

-

Fang, T., et al. (2024). "Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine". Bioconjugate Chemistry. Available at:[5]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

TCO-PEG3-Amine applications in drug delivery systems

Application Note: TCO-PEG3-Amine in Next-Generation Drug Delivery Systems

Executive Summary

This guide details the strategic application of TCO-PEG3-Amine (Trans-Cyclooctene-PEG3-Amine), a high-performance heterobifunctional linker, in the development of targeted drug delivery systems. Unlike traditional conjugation chemistries (e.g., Maleimide-Thiol), TCO-PEG3-Amine enables bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) ligation. This chemistry is characterized by exceptionally fast kinetics (

This document provides mechanistic insights, validated protocols, and troubleshooting frameworks for utilizing TCO-PEG3-Amine in Antibody-Drug Conjugates (ADCs) , Nanoparticle Engineering , and Pre-targeting strategies .

Technical Profile & Mechanism

Molecule: TCO-PEG3-Amine Function: Heterobifunctional Linker Reactive Groups: [1]

-

Primary Amine (-NH₂): Reacts with activated carboxylic acids (NHS esters) or aldehydes.

-

Trans-Cyclooctene (TCO): Reacts specifically with Tetrazines (Tz).[2][3][4] Spacer: PEG3 (Polyethylene Glycol) enhances water solubility and reduces steric hindrance.[1][5]

The IEDDA Reaction Mechanism

The core value of this molecule lies in the IEDDA reaction.[2][6] TCO acts as the dienophile, reacting with a Tetrazine (diene) to form a stable dihydropyridazine linkage.[1] This reaction is irreversible and occurs rapidly in physiological conditions (pH 7.4, 37°C).

Figure 1: Mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and Tetrazine. The release of nitrogen gas drives the reaction forward irreversibly.

Key Applications in Drug Delivery

Modular Antibody-Drug Conjugates (ADCs)

TCO-PEG3-Amine allows for a modular "plug-and-play" synthesis of ADCs. Instead of harsh direct conjugation which may aggregate the antibody, the drug and antibody are functionalized separately and "clicked" together gently.

-

Advantage: High yield in dilute conditions; no copper catalyst toxicity.[1]

-

Workflow:

-

Drug: React Drug-COOH with TCO-PEG3-Amine

Drug-TCO . -

Antibody: React mAb-Lysine with Tetrazine-NHS

mAb-Tetrazine . -

Ligation: Mix Drug-TCO + mAb-Tetrazine

ADC .

-

Pre-Targeting Drug Delivery

This is the most advanced application. A TCO-tagged antibody is administered first and allowed to accumulate at the tumor while clearing from the blood.[7] Subsequently, a small, fast-clearing Tetrazine-Drug is administered. The two click in vivo at the tumor site.

-

Advantage: Decouples the pharmacokinetics of the antibody (long circulation) from the toxic payload, reducing systemic toxicity (side effects).

Figure 2: Two-step Pre-targeting strategy. The TCO-modified antibody effectively 'paints' the tumor, creating a landing pad for the subsequently injected Tetrazine-drug.

Experimental Protocols

Protocol A: Conjugation of TCO-PEG3-Amine to a Carboxyl-Drug

Objective: To functionalize a small molecule drug or nanoparticle surface (containing -COOH) with TCO.

Materials:

-

Carboxyl-containing Drug/Nanoparticle (10 mg/mL in DMSO or MES buffer).

-

TCO-PEG3-Amine (Stock: 100 mM in dry DMSO).

-

Activation Buffer: 0.1 M MES, pH 5.5.

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Activation:

-

Conjugation:

-

Adjust pH to 7.2–7.5 using 1M NaHCO₃ or by buffer exchange (if particle).

-

Immediately add TCO-PEG3-Amine (5–10 equivalents relative to carboxyl groups).

-

Reasoning: The amine on the TCO linker reacts with the semi-stable NHS-ester formed in step 1.

-

Incubate for 2–4 hours at RT or overnight at 4°C.

-

-

Quenching & Purification:

-

Add Hydroxylamine or Tris (pH 8.0) to quench remaining NHS esters.

-

Small Molecules: Purify via HPLC (Reverse Phase) or Flash Chromatography.

-

Nanoparticles: Purify via Centrifugal Filtration (Amicon) or Dialysis against PBS to remove excess TCO linker.

-

Protocol B: The Click Reaction (Ligation)

Objective: To conjugate the TCO-Drug to a Tetrazine-Antibody.

Procedure:

-

Preparation: Ensure both the TCO-Drug and Tetrazine-Antibody are in compatible buffers (PBS, Saline, or cell media). DMSO up to 20% is tolerated if drug solubility is an issue.

-

Mixing: Add TCO-Drug (2–5 fold molar excess over Tetrazine groups on mAb) to the mAb solution.

-

Incubation:

-

Incubate for 30–60 minutes at RT.

-

Note: Due to fast kinetics (

), reaction is often complete in minutes.

-

-

Validation: Analyze by SDS-PAGE (mass shift) or UV-Vis (disappearance of Tetrazine absorbance at 520 nm).

Data Summary & Troubleshooting

Table 1: Physicochemical Properties

| Property | Specification | Relevance |

|---|---|---|

| Molecular Weight | ~372.5 Da | Small enough to minimize immunogenicity. |

| Solubility | DMSO, DMF, Water | PEG3 spacer ensures aqueous solubility. |

| Storage | -20°C, Desiccated, Dark | TCO is sensitive to light and isomerization. |

| Stability | High (Conjugated) | Stable in serum for days; TCO alone can isomerize to inactive cis form if mishandled. |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

|---|---|---|

| Low Conjugation Yield | Hydrolysis of NHS ester | Increase EDC/NHS concentration; work quickly after activation; ensure buffers are dry. |

| Precipitation | Hydrophobic Drug | Increase DMSO % in reaction (up to 20%); use TCO-PEG4 or PEG8 variants if available. |

| No "Click" Reaction | TCO Isomerization | TCO may have converted to cis-cyclooctene (inactive).[10] Use fresh TCO stock; store under Argon. |

| Aggregation | Over-labeling | Reduce molar excess of TCO-PEG3-Amine during initial conjugation. |

References

-

Rossin, R., et al. (2010). "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition. Link

-

Blackman, M. L., et al. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[1] Journal of the American Chemical Society. Link

-

Devaraj, N. K. (2018). "Bioorthogonal Chemistry: Strategies and Recent Developments." ACS Central Science. Link

-

Vector Laboratories. "TCO-PEG3-Amine Product Guide and Protocols." Vector Labs Technical Documentation. Link

-

BroadPharm. "TCO-PEG3-Amine: Properties and Click Chemistry Applications." BroadPharm Product Catalog. Link

Sources

- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. TCO-C3-PEG3-C3-amine, 2028288-77-7 | BroadPharm [broadpharm.com]

Advanced ADC Development: Site-Specific Conjugation Using TCO-PEG3-Amine

Application Note & Technical Guide

Executive Summary

The development of next-generation Antibody-Drug Conjugates (ADCs) has shifted decisively from heterogeneous random conjugations to site-specific methodologies. TCO-PEG3-Amine represents a critical tool in this transition. This heterobifunctional linker combines a trans-cyclooctene (TCO) moiety—the most reactive dienophile for bioorthogonal click chemistry—with a primary amine, separated by a hydrophilic PEG3 spacer.

While the TCO group enables ultra-fast Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines, the primary amine functionality allows this linker to serve as a substrate for Microbial Transglutaminase (mTGase) . This unique dual-functionality allows researchers to enzymatically install TCO handles at specific glutamine residues (e.g., Q295) on the antibody, creating a homogeneous "Click-Ready" antibody scaffold with a defined Drug-to-Antibody Ratio (DAR) of 2.0 or 4.0.

This guide details the protocol for chemoenzymatic conjugation , a superior alternative to random lysine modification, ensuring high stability, preserved binding affinity, and consistent pharmacokinetics.

Mechanism of Action

The Chemoenzymatic Strategy

The primary amine of TCO-PEG3-Amine mimics the

-

Target: Gln295 (Q295) in the Fc region of IgG1 (requires deglycosylation to access).[1][2]

-

Result: Site-specific covalent attachment of the TCO handle.

The Bioorthogonal "Click" (IEDDA)

Once the antibody is TCO-functionalized, the payload (drug) is attached via an IEDDA reaction.[3][4][5]

-

Reactants: TCO (on Antibody) + Tetrazine (on Payload).[6][7]

-

Kinetics:

(orders of magnitude faster than strain-promoted azide-alkyne cycloaddition). -

Byproduct: Nitrogen gas (

)—making the reaction irreversible and entropy-driven.

Pathway Visualization

Figure 1: Workflow for chemoenzymatic synthesis of ADCs using TCO-PEG3-Amine and mTGase.

Experimental Protocols

Phase 1: Preparation of "Click-Ready" Antibody (mTGase Conjugation)

Objective: Install TCO-PEG3-Amine onto the Q295 residue of deglycosylated IgG1.

Materials:

-

Antibody: Human IgG1 (10 mg/mL in PBS).

-

Linker: TCO-PEG3-Amine (100 mM stock in DMSO). Note: Store at -20°C; avoid repeated freeze-thaw.

-

Enzymes: PNGase F (deglycosylation), Microbial Transglutaminase (mTGase, >10 U/mg).

-

Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0). Avoid amine-containing buffers like Tris for the conjugation step if possible, though mTGase tolerates them better than NHS reactions.

Protocol:

-

Deglycosylation:

-

Dilute IgG1 to 5 mg/mL in PBS.

-

Add PNGase F (5 U per mg of antibody).

-

Incubate at 37°C for 4–16 hours.

-

Validation: Verify deglycosylation by SDS-PAGE (shift of Heavy Chain from ~50 kDa to ~48 kDa) or LC-MS (loss of ~2890 Da).

-

-

Enzymatic Conjugation:

-

Stoichiometry: Add TCO-PEG3-Amine to the deglycosylated antibody at a 40–80 molar excess (e.g., for 1 µM Ab, use 40–80 µM Linker).

-

Expert Insight: Small amine substrates require high excess to compete with water and drive kinetics in the mTGase active site.

-

-

Enzyme Addition: Add mTGase (typically 1–5 U per mg of antibody).

-

Incubation: Incubate at 25°C (Room Temp) or 37°C for 16–20 hours.

-

Note: Do not shake vigorously; gentle rotation is preferred to avoid protein aggregation.

-

-

Purification (Critical):

-

Remove excess TCO-PEG3-Amine and mTGase enzyme.

-

Method: Tangential Flow Filtration (TFF) or extensive dialysis against PBS.

-

Why: Unreacted TCO linker will quench your Tetrazine-Drug in the next step, wasting expensive payload.

-

Phase 2: Payload Attachment (IEDDA Click Reaction)

Objective: Conjugate Tetrazine-MMAE (or similar payload) to the TCO-Antibody.

Protocol:

-

Reaction:

-

Calculate the molar concentration of TCO-groups on the antibody (assuming DAR ~2 from Phase 1).

-

Add Tetrazine-Payload at a 1.5 – 2.0 molar excess relative to TCO groups (i.e., 3–4 eq per Antibody).

-

Incubate at Room Temperature for 1–2 hours. No catalyst is required.[8]

-

-

Quenching (Optional but Recommended):

-

Add a scavenger (e.g., excess TCO-OH or Norbornene) to react with any remaining Tetrazine-Drug.

-

-

Final Purification:

-

Perform size-exclusion chromatography (SEC) or desalting (PD-10) to remove free drug.

-

Safety: Handle cytotoxic payloads in a BSC (Biosafety Cabinet).

-

Quality Control & Characterization

A self-validating system requires rigorous analytics.

| Analysis Method | Parameter Measured | Expected Result |

| HIC-HPLC | Hydrophobicity / DAR | Distinct peak shift. TCO-Ab is more hydrophobic than Native Ab. ADC is significantly more hydrophobic. |

| LC-MS (Intact) | Molecular Weight | Step 1: Mass shift of +2 x (Linker MW - 17 Da [NH3 loss]). Step 2: Mass shift corresponding to Tetrazine-Drug addition. |

| SEC-HPLC | Aggregation | >95% Monomer. High levels of aggregates indicate poor linker solubility or harsh conjugation conditions. |

| Endotoxin | Contamination | < 0.1 EU/mg (Critical for in vivo studies). |

Mass Spectrometry Calculation Example

-

Native IgG1 (deglycosylated): ~145,000 Da.

-

TCO-PEG3-Amine MW: 372.5 Da.

-

Conjugation Change: +372.5 - 17.03 (NH3) = +355.47 Da per site.

-

Target Mass (DAR 2): 145,000 + (2 * 355.5) ≈ 145,711 Da.

Troubleshooting & Expert Tips

TCO Stability (The "Achilles Heel")

-

Issue: Trans-cyclooctene is high-energy and can isomerize to the unreactive cis-cyclooctene (CCO) upon prolonged storage or exposure to thiols.

-

Solution:

-

Store TCO-PEG3-Amine stock at -20°C or -80°C under argon/nitrogen.

-

Use fresh stock for every conjugation.

-

Test: Perform a small-scale "click test" with a fluorogenic tetrazine dye before committing expensive antibody.

-

Low Conjugation Efficiency (mTGase)

-

Cause: Steric hindrance or insufficient deglycosylation.

-

Solution:

-

Ensure complete deglycosylation (check N297).

-

Increase linker molar excess (up to 100x).

-

Verify mTGase activity (commercial enzymes vary in specific activity).

-

Aggregation

-

Cause: Hydrophobic nature of TCO or Payload.

-

Solution: The PEG3 spacer in TCO-PEG3-Amine is designed to mitigate this. If aggregation persists, ensure the payload also contains a PEG spacer (e.g., Tetrazine-PEG4-MMAE).

References

- Jeger, S. et al. (2010). Site-Specific and Stoichiometric Modification of Antibodies by Bacterial Transglutaminase.

- Rossin, R. et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. (Foundational reference for TCO-Tetrazine kinetics).

Sources

- 1. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 2. Transglutaminase-Mediated Conjugations [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

Application Note: Surface Modification via TCO-PEG3-Amine and IEDDA Click Chemistry

Introduction & Mechanistic Rationale

For researchers and drug development professionals engineering targeted nanocarriers, biosensors, or functionalized glass substrates, achieving rapid, site-specific, and stable surface conjugation is a critical bottleneck. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as the premier bioorthogonal click chemistry methodology[1],[2].

Using TCO-PEG3-Amine as the surface functionalization anchor provides three distinct mechanistic advantages:

-

The Amine Nucleophile: Allows for highly efficient coupling to carboxylated or epoxy-functionalized surfaces via standard EDC/NHS chemistry[3].

-

The PEG3 Spacer: This hydrophilic, flexible linker is an active design choice. It extends the TCO moiety away from the steric bulk of the surface, preventing the hydrophobic TCO from collapsing onto the substrate and ensuring it remains sterically accessible for the subsequent click reaction[4].

-

The TCO Moiety: As a highly strained dienophile, TCO reacts with tetrazine without the need for cytotoxic copper catalysts, driven to irreversibility by the release of nitrogen gas (

)[2].

Logical mechanism of the IEDDA reaction between TCO and Tetrazine.

Quantitative Superiority of IEDDA Kinetics

When designing a surface modification workflow, the choice of bioorthogonal chemistry directly impacts the survival of sensitive biological payloads. As summarized below, the TCO/Tetrazine IEDDA reaction outperforms both Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) by orders of magnitude[5],[6],[7].

Table 1: Comparison of Bioorthogonal Reaction Kinetics

| Reaction Type | Reactive Components | Catalyst Required? | Rate Constant ( | Biocompatibility |

| IEDDA | TCO + Tetrazine | None | Excellent (Aqueous compatible) | |

| SPAAC | DBCO + Azide | None | High | |

| CuAAC | Alkyne + Azide | Yes (Cu(I)) | Poor (Cytotoxic metal) |

Experimental Workflow

Four-phase workflow for surface modification using TCO-PEG3-Amine.

Step-by-Step Protocol: A Self-Validating System

To ensure a trustworthy and reproducible process, this protocol is designed as a self-validating system. We do not proceed blindly to payload conjugation; instead, we validate the TCO activation first.

Phase 1: Carboxyl Activation (EDC/NHS Chemistry)

Causality Check: EDC activates the carboxylate to form an O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, Sulfo-NHS is added to convert it into a semi-stable NHS-ester. This reaction must occur at a slightly acidic pH to balance EDC reactivity with the prevention of premature hydrolysis[3].

-

Preparation: Suspend carboxylated nanoparticles or submerge glass slides in 0.1 M MES buffer (pH 5.5–6.0).

-

Activation: Add EDC·HCl to a final concentration of 2 mM and Sulfo-NHS to 5 mM.

-

Incubation: React for 15–30 minutes at room temperature with gentle agitation.

Phase 2: TCO-PEG3-Amine Coupling

Causality Check: The buffer must now be exchanged to a slightly alkaline pH. At pH 7.5, the primary amine on the TCO-PEG3-Amine is sufficiently deprotonated to act as a potent nucleophile, attacking the NHS-ester to form a stable amide bond[3].

-

Buffer Exchange: Rapidly wash the activated surface with cold PBS (pH 7.2–7.5) to remove unreacted EDC/NHS. Speed is critical here, as the NHS-ester half-life is limited.

-

Coupling: Immediately add TCO-PEG3-Amine (1–5 mM final concentration) dissolved in PBS (or with a small percentage of DMSO if solubility requires).

-

Incubation: React for 2 hours at room temperature.

-

Purification: Wash extensively with PBS to remove unreacted TCO-PEG3-Amine.

Phase 3: Quality Control (The Self-Validating Step)

Before committing high-value therapeutic payloads (e.g., monoclonal antibodies), validate the TCO surface density.

-

Aliquot: Isolate a 1% fraction of the TCO-modified surface.

-

Fluorescent Probe: Incubate with 1 µM of a fluorophore-conjugated Tetrazine (e.g., Cy5-Tetrazine) for 15 minutes.

-

Validation: Wash extensively and measure fluorescence. A strong signal relative to a non-modified control confirms that the TCO groups are present, active, and sterically accessible.

Phase 4: Tetrazine Conjugation (IEDDA Click)

Causality Check: Because the IEDDA reaction achieves rate constants up to

-

Conjugation: Add the Tetrazine-functionalized payload (e.g., Tz-Antibody or Tz-Drug) to the TCO-modified surface in a physiological buffer.

-

Incubation: React for 15–30 minutes at room temperature. No catalyst is required[2].

-

Quenching (Optional but Recommended): If unreacted Tetrazine-payload remains and threatens to cause off-target background in downstream assays, add a 5- to 10-fold molar excess of free TCO-PEG3-Amine to quench the reactive methyltetrazine groups. Incubate for an additional 30 minutes[8].

Troubleshooting & Critical Parameters

-

Isomerization Degradation: The trans-cyclooctene ring is highly strained. Prolonged exposure to heat, UV light, or extreme pH will trigger isomerization into the thermodynamically stable, but completely unreactive, cis-cyclooctene (CCO). Always store TCO-PEG3-Amine at -20°C and perform surface modifications promptly.

-

Steric Hindrance: If the Phase 3 validation yields low fluorescence despite successful Phase 1 activation, the surface density of carboxyl groups may be too high, causing the TCO-PEG3 chains to entangle. Reduce the EDC/NHS concentration to lower the modification density and improve accessibility.

References

-

Evaluation of the inverse electron demand Diels-Alder reaction in rats using a scandium-44-labelled tetrazine for pretarget - d-nb.info. URL: 1

-

Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs. URL: 2

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing). URL: 5

-

The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC. URL: 6

-

TCO-PEG3-Amine - Vector Labs. URL: 4

-

Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - Frontiers. URL: 7

-

Technical Support Center: Quenching Unreacted Biotin-PEG4-MeTz - Benchchem. URL: 8

-

Sequencing of glycosaminoglycans with potential to interrogate sequence-specific interactions - Radboud Repository. URL: 3

Sources

- 1. d-nb.info [d-nb.info]

- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. vectorlabs.com [vectorlabs.com]